molecular formula C53H86O22 B140487 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A CAS No. 153127-34-5

3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A

Cat. No. B140487
CAS RN: 153127-34-5
M. Wt: 1075.2 g/mol
InChI Key: BKDSZIZBAIJBKZ-RVLZDLSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a natural product that has been isolated from the roots of the medicinal plant Salvia miltiorrhiza. This compound has attracted significant attention in recent years due to its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and inflammation.

Mechanism of Action

The mechanism of action of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In cardiovascular cells, it reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has several biochemical and physiological effects in the body. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In cardiovascular cells, it reduces oxidative stress, inflammation, and apoptosis. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of studying 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A in the laboratory is its potential therapeutic applications in various fields. In addition, this compound is a natural product, which makes it an attractive candidate for drug development. However, one of the limitations of studying this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A. One direction is to further elucidate the mechanism of action of this compound in various cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound could also be studied for its potential applications in other fields, such as neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to increase its yield and reduce its complexity.

Synthesis Methods

The synthesis of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a complex process that involves several steps. The first step involves the extraction of the compound from the roots of Salvia miltiorrhiza. This is followed by purification and isolation of the compound using various chromatographic techniques. The structure of the compound is then elucidated using spectroscopic methods such as NMR and mass spectrometry. Finally, the compound is synthesized in the laboratory using chemical synthesis techniques.

Scientific Research Applications

3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, this compound has also been studied for its anti-inflammatory and neuroprotective properties.

properties

CAS RN

153127-34-5

Product Name

3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A

Molecular Formula

C53H86O22

Molecular Weight

1075.2 g/mol

IUPAC Name

(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1

InChI Key

BKDSZIZBAIJBKZ-RVLZDLSUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O

synonyms

3-O-(rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A
ardipusilloside I

Origin of Product

United States

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